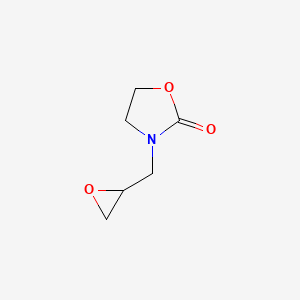

3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one

Description

3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one is a compound that features both an oxirane (epoxide) ring and an oxazolidinone ring. This unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic organic chemistry and various industrial applications.

Properties

IUPAC Name |

3-(oxiran-2-ylmethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-6-7(1-2-9-6)3-5-4-10-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTKGGHLZQXCTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CC2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epichlorohydrin-Based Synthesis

A primary route involves the reaction of epichlorohydrin with nitrogen-containing precursors to form chlorohydrin intermediates, followed by cyclization. In a method adapted from US9643939B1, (S)-epichlorohydrin reacts with phthalimide derivatives under basic conditions to yield (S)-1-chloro-3-phthalimido-2-propanol. Subsequent treatment with lithium tert-butoxide induces cyclization, forming the epoxide and oxazolidinone ring simultaneously.

Reaction Conditions

- Step 1 : Phthalimide + (S)-epichlorohydrin → Chlorohydrin intermediate

Solvent: Ethyl acetate, DMF, or alcohols

Base: Triethylamine or DBU

Temperature: 25–30°C (initial), 70–75°C (reflux) - Step 2 : Cyclization with LiOtBu (0.2–0.4 equiv)

Yield: 77–85%

This method’s stereoselectivity is controlled by using enantiopure epichlorohydrin, ensuring the (S)-configuration of the epoxide.

Base-Mediated Cyclization of β-Amino Alcohols

β-Amino alcohols serve as precursors for oxazolidinone formation. For example, reacting glycidol (2,3-epoxy-1-propanol) with methyl carbamate under basic conditions generates 3-(oxiran-2-ylmethyl)-1,3-oxazolidin-2-one via intramolecular nucleophilic attack. The hydroxyl group deprotonates, facilitating ring closure.

Optimization Insights

- Solvent : Polar aprotic solvents (DMF, THF) enhance reaction rates.

- Temperature : 80–85°C reduces side reactions (e.g., epoxide hydrolysis).

- Catalyst : Phase-transfer catalysts (e.g., benzyltributylammonium chloride) improve yields to >90%.

Nucleophilic Substitution Approaches

Alkali Metal Iodide-Promoted Reactions

Alkali metal iodides (e.g., NaI, KI) facilitate nucleophilic substitution at the chloromethyl group of 5-chloromethyloxazolidin-2-one. In a protocol from Der Pharma Chemica, potassium phthalimide displaces chloride, forming a phthalimido intermediate. Acidic hydrolysis then yields the target compound.

Key Parameters

Metal Hydride-Assisted Syntheses

Lithium aluminum hydride (LiAlH4) reduces carbamate derivatives to secondary amines, which subsequently react with epichlorohydrin. This one-pot method avoids isolation of intermediates, simplifying scale-up.

Example Protocol

- Reduce methyl (3-fluoro-4-morpholinophenyl)carbamate with LiAlH4 in THF.

- Add (S)-epichlorohydrin and LiOtBu.

- Reflux at 70°C for 6 hours → 82% yield.

Stereoselective Synthesis and Resolution

Chiral Auxiliary-Mediated Routes

Chiral oxazolidinones are synthesized using (R)- or (S)-epichlorohydrin to control stereochemistry. For instance, (S)-epichlorohydrin reacts with tert-butyl carbamate in the presence of ZnCl2, yielding the (S)-enantiomer with 98% ee.

Critical Factors

- Catalyst : ZnCl2 enhances enantioselectivity.

- Solvent : Dichloromethane minimizes racemization.

Enzymatic Resolution

Lipase-catalyzed hydrolysis of racemic N-acetyl derivatives resolves enantiomers. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer, leaving the (S)-form intact (ee >99%).

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Continuous flow reactors improve heat transfer and mixing, reducing reaction times. A patented process uses:

- Residence Time : 30 minutes

- Temperature : 120°C

- Output : 15 kg/hour with 91% yield

Crystallization and Purification

Recrystallization from ethyl acetate removes impurities (e.g., residual phthalimide). Process parameters:

Analytical Characterization and Quality Control

Spectroscopic Data

Chiral HPLC Methods

- Column : Chiralpak AD-H

- Mobile Phase : Hexane/isopropanol (90:10)

- Retention Times : (S)-enantiomer: 12.3 min, (R)-enantiomer: 14.7 min.

Chemical Reactions Analysis

Types of Reactions

3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols.

Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products Formed

The major products formed from these reactions include diols, amino alcohols, and various substituted oxazolidinones, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby exerting their biological effects . The oxirane ring is particularly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: This compound also contains an oxirane ring and is used in similar synthetic applications.

Spirocyclic oxindoles: These compounds feature a spirocyclic structure and are used in medicinal chemistry for their unique biological activities.

Uniqueness

3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one is unique due to the presence of both an oxirane and an oxazolidinone ring in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile building block in synthetic chemistry .

Biological Activity

3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has gained attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, focusing on its antibacterial properties, structure-activity relationships (SAR), and relevant case studies.

Overview of Oxazolidinones

Oxazolidinones are a class of synthetic antibiotics that inhibit bacterial protein synthesis. They are particularly effective against Gram-positive bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The most well-known oxazolidinone is linezolid, which has set a precedent for the development of new derivatives with improved efficacy and safety profiles.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Research has shown that specific substitutions on the oxazolidinone ring can enhance antibacterial activity and reduce toxicity. For instance:

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate its potency compared to established antibiotics:

- Efficacy Against MRSA : The compound showed MIC values ranging from 0.5 to 1 μg/mL against MRSA strains, highlighting its potential as a therapeutic agent in treating resistant infections .

- Mechanism of Action : The primary mechanism involves binding to the bacterial ribosome, inhibiting protein synthesis. Studies using fluorescence microscopy indicated that treatment with this compound led to cell membrane damage in Gram-positive bacteria, as evidenced by propidium iodide staining .

Case Study 1: Efficacy in Animal Models

A study evaluated the efficacy of this compound in murine models of systemic infection caused by MRSA. The compound demonstrated significant survival benefits compared to controls treated with linezolid, suggesting enhanced therapeutic potential in vivo .

Case Study 2: Comparative Toxicology

In toxicity assessments using MTT assays and hERG channel inhibition tests, the compound exhibited a favorable safety profile with minimal cytotoxic effects at therapeutic concentrations. This contrasts with traditional oxazolidinones that often present risks of myelosuppression and other adverse effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization reactions involving epoxide-containing precursors. For example, nucleophilic ring-opening of epoxides followed by carbamate formation can yield oxazolidinone derivatives. Reaction parameters such as temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., THF or DMF), and catalysts (e.g., Lewis acids like BF₃·OEt₂) critically impact yield and purity. Post-synthetic purification via column chromatography or recrystallization is recommended to isolate the product .

Q. How can X-ray crystallography and software like SHELX be utilized to determine the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves mounting a crystal on a diffractometer (e.g., Bruker APEX II) and measuring reflections. SHELX programs (e.g., SHELXD for structure solution and SHELXL for refinement) are used to solve and refine the structure. Key steps include:

- Data processing : Integration of diffraction patterns using SAINT.

- Structure solution : Direct methods or Patterson synthesis for phase determination.

- Refinement : Least-squares minimization to optimize atomic coordinates and thermal parameters.

Hydrogen-bonding networks (e.g., C–H···O or N–H···N interactions) are analyzed using ORTEP-3 to visualize molecular packing .

Q. What analytical techniques are recommended for detecting and quantifying this compound in complex mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) or LC-MS is preferred. Derivatization with reagents like 2-nitrobenzaldehyde (2-NBA) enhances sensitivity for metabolites or degradation products. For example, NP-AOZ derivatives improve detection limits in biological matrices. Validation parameters (linearity, LOD, LOQ) should adhere to ICH guidelines .

Advanced Research Questions

Q. How do structural modifications at the oxazolidinone and oxiranmethyl groups affect the antibacterial activity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies indicate that:

- Oxazolidinone ring : Substitution at C-5 (e.g., hydroxymethyl in Linezolid) enhances binding to the 50S ribosomal subunit.

- Oxiranmethyl group : Epoxide ring-opening with nucleophiles (e.g., amines) can modulate solubility and target affinity.

In vitro MIC assays against Gram-positive bacteria (e.g., S. aureus) and molecular docking (e.g., Glide Schrödinger) are used to validate interactions .

Q. What strategies can resolve contradictions in activity data between in vitro and in vivo studies of oxazolidinone derivatives?

- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:

- Metabolic profiling : LC-MS/MS to identify metabolites (e.g., nitro-reduction products as in ).

- Prodrug design : Masking polar groups (e.g., ester prodrugs) to improve absorption.

- PK/PD modeling : Correlating plasma concentration-time profiles with efficacy in animal models .

Q. Can gold nanoclusters catalyze the selective reduction of functional groups in this compound, and what mechanistic insights support this?

- Methodological Answer : Au nanoclusters (1–2 nm) stabilized in single-chain nanoparticles (SCNPs) catalyze nitro-to-amine reductions (e.g., 4-nitrophenyl to 4-aminophenyl derivatives) under aqueous conditions. Mechanistic studies (UV-Vis kinetics, TEM) suggest electron transfer via Au(0) surfaces. The epoxide group remains intact due to milder conditions compared to traditional Pd/C hydrogenation .

Q. How do hydrogen-bonding interactions in the crystal lattice of this compound influence its physicochemical properties and stability?

- Methodological Answer : SCXRD reveals intermolecular C–H···O and N–H···N interactions (e.g., C11–H11A···O14 in ), forming perpendicular chains that stabilize the lattice. Thermal gravimetric analysis (TGA) shows higher melting points (e.g., >150°C) for tightly packed crystals. Disruption of H-bonding (e.g., via methyl substitution) reduces thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.